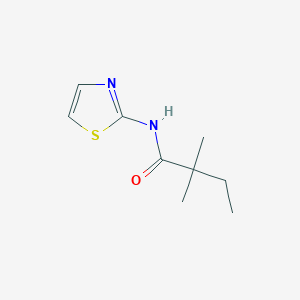![molecular formula C14H17N3OS B11170849 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170849.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications across various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide group is introduced by reacting the thiadiazole intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Synthesis: Utilizing batch reactors for the cyclization and coupling reactions.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- **N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfanyl)benzamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of a thiadiazole ring and a benzamide moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H17N3OS |
|---|---|
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)9-11-16-17-13(19-11)15-12(18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |
Clave InChI |
DDWYIFRMAMHPLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11170776.png)


![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11170794.png)

![4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11170821.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170833.png)
![1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11170839.png)
![2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11170840.png)



![N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B11170857.png)
![2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide](/img/structure/B11170863.png)
